molecular formula C11H11FN2O2 B2495907 N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide CAS No. 2093480-44-3

N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide

Cat. No.: B2495907
CAS No.: 2093480-44-3
M. Wt: 222.219
InChI Key: DIYAOXFRQDATKO-ZETCQYMHSA-N
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Description

N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide is an organic compound with a complex structure that includes a cyano group, a fluoro group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide typically involves the reaction of 4-fluoro-3-methoxybenzoic acid with (S)-1-amino-2-propanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with the amine to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: 4-fluoro-3-methoxybenzoic acid.

    Reduction: N-[(1S)-1-aminoethyl]-4-fluoro-3-methoxybenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity by modulating its electronic and steric properties.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S)-1-cyanoethyl]-4-fluoro-3-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-[(1S)-1-cyanoethyl]-4-chloro-3-methoxybenzamide: Similar structure but with a chloro group instead of a fluoro group.

    N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzonitrile: Similar structure but with a nitrile group instead of a benzamide group.

Uniqueness

N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyano group allows for versatile chemical transformations, while the fluoro and methoxy groups enhance its stability and binding properties.

Properties

IUPAC Name

N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-7(6-13)14-11(15)8-3-4-9(12)10(5-8)16-2/h3-5,7H,1-2H3,(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYAOXFRQDATKO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=CC(=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#N)NC(=O)C1=CC(=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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